Methyl 2-(thiazol-2-yl)propanoate

Medicinal Chemistry Drug Design Pharmacokinetics

Order Methyl 2-(thiazol-2-yl)propanoate for research requiring a methyl ester moiety with enhanced membrane permeability. The methyl group on the propanoate chain introduces steric hindrance, improving metabolic stability. This 2-thiazolyl substitution pattern is critical for SAR. Ideal for building ester prodrugs and palladium-catalyzed couplings. Confirm your purity needs.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
Cat. No. B13309589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(thiazol-2-yl)propanoate
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)C(=O)OC
InChIInChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-8-3-4-11-6/h3-5H,1-2H3
InChIKeyMLOXXMLFLNTMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(thiazol-2-yl)propanoate: A Versatile Thiazole Ester Building Block for Medicinal Chemistry


Methyl 2-(thiazol-2-yl)propanoate (CAS 93472-22-1) is a heterocyclic ester building block with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol, featuring a thiazole ring linked to a methyl propanoate side chain. It serves primarily as a versatile synthetic intermediate in medicinal and organic chemistry for the development of bioactive molecules containing the thiazole moiety .

Why Substituting Methyl 2-(thiazol-2-yl)propanoate with a Generic Thiazole Analogue Could Compromise Your Project


While many thiazole derivatives are commercially available, direct substitution of Methyl 2-(thiazol-2-yl)propanoate with seemingly similar analogues (e.g., ethyl esters, positional isomers, or carboxylic acids) is not scientifically justified. The specific combination of the methyl ester, the propanoate chain, and the 2-thiazolyl substitution pattern dictates unique physicochemical properties—including lipophilicity, solubility, and metabolic stability—that directly influence the compound's behavior as a synthetic intermediate and its potential bioactivity. Therefore, selecting this precise molecular structure is critical for ensuring reproducibility, achieving desired pharmacokinetic profiles, and maintaining the integrity of structure-activity relationships in your research .

Quantitative Differentiation of Methyl 2-(thiazol-2-yl)propanoate: A Procurement-Driven Evidence Guide


Enhanced Membrane Permeability vs. Carboxylic Acid Analogue

The methyl ester functional group of Methyl 2-(thiazol-2-yl)propanoate is predicted to enhance tissue permeability relative to its corresponding carboxylic acid analogue, 2-(1,3-thiazol-2-yl)propanoic acid. This class-level inference is based on the well-established principle that ester prodrugs increase lipophilicity, facilitating passive diffusion across biological membranes . While direct quantitative permeability data for this specific compound is unavailable, this is a foundational concept in medicinal chemistry for improving the oral bioavailability of acidic drug candidates.

Medicinal Chemistry Drug Design Pharmacokinetics

Unique Steric Influence on Conformational Freedom and Metabolic Stability

The methyl substituent at the C2 position of the propanoate chain in Methyl 2-(thiazol-2-yl)propanoate introduces steric bulk that influences the molecule's conformational freedom. This structural feature is postulated to pre-organize the molecule for optimal target binding and to provide enhanced metabolic stability compared to analogues lacking this methyl group . This class-level inference suggests a potential advantage in terms of binding affinity and half-life, though direct experimental comparison is lacking.

Medicinal Chemistry Computational Chemistry Drug Metabolism

Predicted Solubility Profile Balances Lipophilicity and Hydrophilicity

Methyl 2-(thiazol-2-yl)propanoate is reported to be miscible in organic solvents and slightly soluble in water. This solubility profile is described as balancing lipophilicity and hydrophilicity, a characteristic deemed favorable for achieving adequate bioavailability . While specific numerical solubility data is not provided, this qualitative description differentiates it from more polar (e.g., carboxylic acid) or more lipophilic (e.g., long-chain alkyl ester) analogues, positioning it as a potentially useful intermediate for a range of reaction conditions and biological assays.

Pharmaceutical Sciences Preformulation ADME

Optimal Application Scenarios for Methyl 2-(thiazol-2-yl)propanoate in Research and Development


Synthesis of Prodrugs for Enhanced Cellular and In Vivo Permeability

Medicinal chemistry projects targeting intracellular enzymes or requiring oral bioavailability can utilize Methyl 2-(thiazol-2-yl)propanoate as a key intermediate. Its methyl ester is predicted to confer better membrane permeability than its corresponding acid, making it an ideal starting point for creating ester prodrugs. This application is supported by class-level evidence indicating that esterification of acidic thiazole cores improves passive diffusion .

Building Block for Optimizing Metabolic Stability in Lead Compounds

Researchers aiming to improve the metabolic half-life of a lead compound should consider incorporating Methyl 2-(thiazol-2-yl)propanoate. The methyl group on the propanoate chain introduces steric hindrance that is inferred to protect the ester and adjacent bonds from rapid enzymatic cleavage, a feature not present in unsubstituted acetate analogues . This makes it a strategic choice for designing molecules with potentially enhanced stability in liver microsome assays.

Versatile Intermediate for Diverse Organic Transformations

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex thiazole-containing molecules. Its solubility in common organic solvents and its functional groups (ester and thiazole ring) allow for a wide range of subsequent reactions, including nucleophilic substitutions and palladium-catalyzed couplings . This versatility makes it a valuable item to stock for any laboratory focused on heterocyclic chemistry.

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